molecular formula C19H17N3O B7812753 Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)-

Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)-

Cat. No.: B7812753
M. Wt: 303.4 g/mol
InChI Key: YLYPIBBGWLKELC-UHFFFAOYSA-N
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Description

Chemical Identity and Structure Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- (CAS 96042-30-7), commonly referred to as DCM dye, is a fluorescent organic compound with the molecular formula C₁₉H₁₇N₃O and a molecular weight of 303.36 g/mol . Its structure features a pyran ring substituted with a propanedinitrile group (dicyanomethylene) at the 4-position, a methyl group at the 6-position, and a dimethylaminostyryl moiety at the 2-position. The conjugated π-system, enhanced by the electron-donating dimethylamino group and electron-withdrawing dicyanomethylene group, enables strong absorption and fluorescence in the visible spectrum .

Properties

IUPAC Name

2-[2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methylpyran-4-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-14-10-16(17(12-20)13-21)11-19(23-14)9-6-15-4-7-18(8-5-15)22(2)3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYPIBBGWLKELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51325-91-8
Record name 4-(Dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51325-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051325918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthesis of 4-(Dicyanomethylene)-2,6-dimethyl-4H-pyran Intermediate

The preparation of DCM dye begins with the synthesis of its key intermediate, 4-(dicyanomethylene)-2,6-dimethyl-4H-pyran . This step involves a condensation reaction between 2,6-dimethyl-4H-pyran-4-one and malononitrile (propanedinitrile).

Reaction Conditions

  • Reactants :

    • 2,6-Dimethyl-4H-pyran-4-one (1 mmol)

    • Malononitrile (1 mmol)

  • Solvent : Acetic anhydride (0.5 mL)

  • Temperature : Reflux at 120–140°C

  • Duration : 1.5 hours

  • Workup : The crude product is washed with boiling water and recrystallized from heptane to yield a brown powder.

Key Data

ParameterValue
Yield75–85%
Melting Point180–182°C
Purity (HPLC)>98%

This intermediate is critical for introducing the dicyanomethylene group, which confers the electron-withdrawing properties necessary for DCM’s optical activity.

Knoevenagel Condensation with N,N-Dimethylaminobenzaldehyde

The second step involves a Knoevenagel condensation between 4-(dicyanomethylene)-2,6-dimethyl-4H-pyran and N,N-dimethylaminobenzaldehyde to form the final DCM dye.

Reaction Conditions

  • Reactants :

    • 4-(Dicyanomethylene)-2,6-dimethyl-4H-pyran (1.06 g, 6.16 mmol)

    • N,N-Dimethylaminobenzaldehyde (0.76 g, 5.05 mmol)

  • Solvent : Toluene (87 mL)

  • Catalysts :

    • Piperidine (60 drops)

    • Acetic acid (90 drops)

  • Atmosphere : Argon gas

  • Temperature : Reflux at 120°C

  • Duration : 20 hours

  • Workup : The product is filtered, washed with cold ethanol, and purified via column chromatography (n-hexane:ethyl acetate = 6:1).

Key Data

ParameterValue
Yield60–70%
Absorption Peaks473 nm, 362 nm (UV-Vis)
Fluorescenceλ<sub>em</sub> = 580 nm

The reaction proceeds via nucleophilic attack of the active methylene group in the pyran intermediate on the aldehyde, followed by dehydration to form the ethenyl bridge.

Optimization of Reaction Parameters

Solvent and Catalytic System

The choice of solvent and catalyst significantly impacts reaction efficiency:

  • Solvent : Toluene is preferred due to its high boiling point (110°C) and ability to dissolve both reactants.

  • Catalysts : Piperidine (a weak base) and acetic acid (a proton source) synergistically enhance the condensation rate by deprotonating the active methylene group and stabilizing the transition state.

Comparative Catalytic Efficiency

Catalyst SystemYield (%)Reaction Time (h)
Piperidine/AcOH7020
Pyridine/AcOH5524
No catalyst<10>48

Temperature and Atmosphere

  • Temperature : Reflux at 120°C ensures sufficient energy for dehydration while minimizing side reactions.

  • Inert Atmosphere : Argon gas prevents oxidation of the electron-rich dimethylamino group.

Purification and Characterization

Column Chromatography

Purification using silica gel column chromatography (n-hexane:ethyl acetate = 6:1) removes unreacted aldehyde and byproducts. The DCM dye elutes as a bright red band.

Spectroscopic Validation

  • UV-Vis Spectroscopy : Two absorption maxima at 473 nm (π→π* transition) and 362 nm (n→π* transition).

  • <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>) :

    • δ 7.45 (d, J = 16 Hz, 1H, CH=CH)

    • δ 6.65 (d, J = 16 Hz, 1H, CH=CH)

    • δ 3.05 (s, 6H, N(CH<sub>3</sub>)<sub>2</sub>).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Partial oxidation of the dimethylamino group under aerobic conditions.

  • Solution : Strict inert atmosphere (argon or nitrogen) during reflux.

Low Yield in Condensation Step

  • Issue : Steric hindrance from the methyl groups on the pyran ring.

  • Solution : Increasing reaction time to 20 hours and using excess pyran intermediate (1.2 equiv).

Scalability and Industrial Relevance

The synthesis is scalable to gram quantities with consistent yields (60–70%). However, the use of column chromatography limits large-scale production. Alternative purification methods, such as recrystallization from ethyl acetate/n-hexane mixtures, are under investigation .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dye Chemistry

The compound is recognized for its role as a fluorescent dye , particularly in applications involving absorption spectra . Research indicates that the absorption characteristics of this compound can be experimentally and theoretically analyzed to understand its photophysical properties. For instance, studies have shown that the compound exhibits significant fluorescence when dissolved in solvents like ethanol, making it suitable for applications in fluorescence microscopy and other imaging techniques .

Analytical Applications

High-Performance Liquid Chromatography (HPLC) is one of the primary analytical techniques utilized for the separation and analysis of this compound. The use of Newcrom R1 HPLC columns allows for effective separation under simple conditions, which is crucial for both qualitative and quantitative analyses in various chemical contexts. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility by substituting phosphoric acid with formic acid . This method has been noted for its scalability and effectiveness in isolating impurities during preparative separations.

Pharmaceutical Synthesis

The synthesis of heterocyclic compounds incorporating propanedinitrile derivatives has shown promise in pharmaceutical development. The compound has been involved in multi-component reactions (MCRs) that yield high-value products with significant atom economy. For example, reactions involving propanedinitrile with various aldehydes have led to the formation of pyran derivatives, which are often found in commercially successful pharmaceuticals . The ability to synthesize these compounds efficiently positions propanedinitrile as a valuable intermediate in drug design.

Case Study 1: Fluorescent Properties

Research conducted on the fluorescent properties of propanedinitrile derivatives demonstrated their potential use as dyes in biological imaging. The study detailed how the compound's structure influences its fluorescence efficiency, providing insights into optimizing dye formulations for specific applications .

Case Study 2: HPLC Methodology

A comprehensive study on the HPLC separation of propanedinitrile highlighted its effectiveness in analytical chemistry. The research outlined the methodology used to achieve high-resolution separations and discussed the implications for pharmaceutical analysis and quality control .

Case Study 3: Synthesis of Pyran Derivatives

In a notable synthesis project, researchers successfully utilized propanedinitrile in MCRs to produce novel pyran derivatives. This study emphasized the compound's versatility and importance in developing new therapeutic agents .

Data Summary Table

Application AreaDescriptionKey Findings/Notes
Dye ChemistryFluorescent dye for imagingExhibits significant fluorescence in ethanol solutions
Analytical ApplicationsHPLC separationEffective method for isolating impurities
Pharmaceutical SynthesisIntermediate for heterocyclic compoundsInvolved in MCRs yielding valuable pyran derivatives

Mechanism of Action

The mechanism of action of Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- involves its interaction with various molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding to biological targets. Additionally, its conjugated system allows for electron delocalization, which can affect its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Physicochemical Properties

  • LogP : 3.93 (moderate hydrophobicity)
  • Polar Surface Area (PSA) : 60.05 Ų
  • Hydrogen Bonding: 0 donors, 4 acceptors
  • Key Spectral Data : Characterized by UV-Vis absorption (λmax ~470–520 nm) and fluorescence emission (λem ~550–620 nm), depending on solvent polarity .

Applications DCM is widely used in laser dyes, organic light-emitting diodes (OLEDs), and as a dopant in polymer matrices (e.g., polystyrene) for thin-film applications. Its fluorescence properties are tunable via interactions with nanoparticles like TiO₂, enhancing optoelectronic device performance .

The following table compares DCM with structurally and functionally analogous compounds:

Compound Molecular Formula Molecular Weight Key Substituents LogP Applications Key Differences
DCM (CAS 96042-30-7) C₁₉H₁₇N₃O 303.36 -CH₃, -N(CH₃)₂, dicyanomethylene 3.93 Laser dyes, OLEDs, thin films Baseline for comparison
DCJTB (CAS 200052-70-6) C₃₀H₃₅N₃O 453.63 -tert-butyl, julolidinyl-vinyl ~5.2* OLEDs, electroluminescent materials Enhanced conjugation, higher molecular weight
2-Styrylpyridine derivatives C₁₃H₁₁N 181.24 Styryl, pyridine ~2.5–3.0 Sensors, ligands Shorter conjugation, no dicyanomethylene
Chlorobenzylidenemalononitrile (CAS 2698-41-1) C₁₀H₅ClN₂ 196.62 -Cl, dicyanomethylene ~2.8 Tear gas (CS gas), chemical synthesis Non-fluorescent, lacks pyran ring
Hexylmethylamino analog (CAS 744246-63-7) C₂₀H₂₃N₃O 329.43 -hexylmethylamino, dicyanomethylene ~4.5* Specialty dyes Increased hydrophobicity, tailored solubility

Notes:

  • *Estimated based on structural analogs.
Key Structural and Functional Comparisons:

Electronic Modifications: DCM vs. DCJTB: Replacing the methyl group in DCM with a tert-butyl group and introducing a julolidinyl-vinyl moiety (DCJTB) extends conjugation, red-shifting emission spectra and improving thermal stability for OLED applications . DCM vs. Styrylpyridines: Styrylpyridines lack the dicyanomethylene group, reducing electron-withdrawing effects and fluorescence intensity. Their applications focus on coordination chemistry rather than optoelectronics .

Substituent Effects: Hydrophobicity: The hexylmethylamino analog (CAS 744246-63-7) exhibits higher LogP (~4.5) than DCM, making it more suitable for non-polar matrices . Polarity: Hydroxyethyl-substituted analogs (e.g., CAS 119438-04-9) have higher PSA values (~70–80 Ų), enhancing solubility in polar solvents .

Synthetic Routes: DCM is synthesized via condensation of malononitrile with substituted pyran precursors, while styrylpyridines are prepared under green chemistry conditions (e.g., solvent-free reactions) .

Theoretical Insights :

  • Density Functional Theory (DFT) studies on DCM analogs reveal that electron-donating groups (e.g., -N(CH₃)₂) lower the HOMO-LUMO gap, enhancing charge transfer efficiency compared to methoxy or methylthio derivatives .

Biological Activity

Propanedinitrile derivatives, particularly the compound (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)- , have garnered attention in recent research due to their potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : The compound features a pyran ring substituted with a dimethylamino group and a vinyl moiety.
  • Functional Groups : The presence of nitrile groups is significant for its biological activity.

Synthesis Methods

Various synthetic routes have been explored to produce propanedinitrile derivatives. Common methods include:

  • Condensation Reactions : Utilizing aldehydes and amines to form the desired nitrile compounds.
  • Cyclization Techniques : Employing cyclization strategies to incorporate the pyran structure effectively.

Antimicrobial Properties

Research indicates that propanedinitrile derivatives exhibit notable antimicrobial activity. For example, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of key bacterial enzymes, such as dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria .

Anticancer Activity

Several studies have highlighted the anticancer potential of propanedinitrile compounds. For instance:

  • Cytotoxicity Assays : The compound has demonstrated cytotoxic effects against various cancer cell lines, including human leukemia (HL-60) and breast cancer cells. The IC50 values for these activities suggest significant potency compared to standard chemotherapeutic agents .
  • Mechanism of Action : The proposed mechanisms include apoptosis induction and disruption of cell cycle progression, likely mediated through interactions with cellular signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of propanedinitrile derivatives. Key findings include:

  • Dimethylamino Substitution : The presence of a dimethylamino group enhances solubility and binding affinity to biological targets.
  • Pyran Ring Modifications : Alterations to the pyran ring can significantly affect the compound's reactivity and biological efficacy.

Study 1: Antimicrobial Evaluation

In a recent study, several propanedinitrile derivatives were synthesized and tested for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Compounds showed zones of inhibition ranging from 15 to 41 mm, indicating potent antibacterial effects .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of a specific derivative against human breast cancer cells. Results indicated an IC50 value of 12 µM, demonstrating significant cytotoxicity compared to untreated controls .

Q & A

Basic: What are the established synthetic routes for this compound, and how is its structural integrity validated?

Answer:
The synthesis typically involves a multi-step reaction starting with malononitrile and functionalized pyran precursors. A common approach includes Knoevenagel condensation to form the dicyanomethylene group, followed by Suzuki or Heck coupling to introduce the styryl moiety . Key steps require precise temperature control (e.g., 60–80°C) and anhydrous conditions to prevent side reactions.
Characterization methods:

  • NMR spectroscopy : The dimethylamino group’s singlet at δ ~3.0 ppm and styryl proton doublets (J ≈ 16 Hz) confirm regioselectivity .
  • IR spectroscopy : Absorption at ~2220 cm⁻¹ verifies the nitrile groups .
  • Mass spectrometry : A molecular ion peak at m/z 303.137 (exact mass) validates purity .

Basic: How do physicochemical properties (e.g., LogP, PSA) influence its solubility and reactivity?

Answer:

  • LogP (3.93) : Indicates moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, acetone) .
  • Polar Surface Area (60.05 Ų) : Suggests limited membrane permeability, necessitating delivery vehicles for cellular studies .
  • Rotatable bonds (3) : The styryl group’s flexibility may enhance binding to planar targets (e.g., DNA or protein pockets) .

Basic: What experimental precautions are critical for handling this compound?

Answer:

  • Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation of the conjugated system.
  • Moisture avoidance : Use molecular sieves in reaction mixtures to stabilize the nitrile groups against hydrolysis .

Advanced: How does the electronic structure contribute to its fluorescence properties?

Answer:
The compound’s strong intramolecular charge transfer (ICT) arises from the electron-donating dimethylamino group and electron-withdrawing dicyanomethylene moiety. This ICT results in:

  • Emission wavelength : ~600–650 nm (red fluorescence), tunable via substituent modification .
  • Quantum yield enhancement : Achieved by rigidifying the styryl group (e.g., using bulky tert-butyl substituents) to reduce non-radiative decay .
    Methodology : Time-dependent density functional theory (TD-DFT) simulations correlate HOMO-LUMO gaps with experimental Stokes shifts .

Advanced: What crystallographic strategies resolve conformational ambiguities in its structure?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Use synchrotron radiation for high-resolution data (<1.0 Å) .
  • Software tools :
    • SHELX for structure solution.
    • ORTEP-3 ( ) for thermal ellipsoid visualization to assess positional disorder .
  • Validation : Compare R-factors (<5%) and Hirshfeld surfaces to confirm absence of twinning .

Advanced: How are conflicting spectroscopic and computational data reconciled in electronic studies?

Answer:

  • Contradiction example : Discrepancies between experimental UV-Vis spectra and TD-DFT predictions may arise from solvent effects (implicit vs. explicit solvation models).
  • Resolution :
    • Re-optimize geometries using a polarizable continuum model (PCM) for solvent correction.
    • Validate with excited-state dynamics (fs-TA spectroscopy) to map relaxation pathways .

Advanced: What derivatization strategies optimize its bioactivity or photostability?

Answer:

  • Substituent effects :
    • tert-Butyl groups ( ): Improve photostability by sterically hindering π-π stacking .
    • Morpholine rings ( ): Enhance water solubility via hydrogen bonding .
  • Methodology :
    • SAR studies : Synthesize analogs with systematic substituent variations (e.g., -OCH₃, -CF₃) and assay cytotoxicity or fluorescence quantum yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)-
Reactant of Route 2
Reactant of Route 2
Propanedinitrile, (2-(2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)-

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